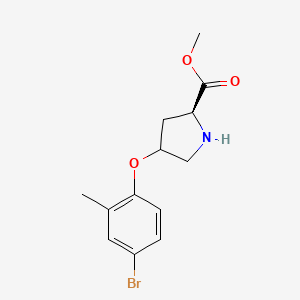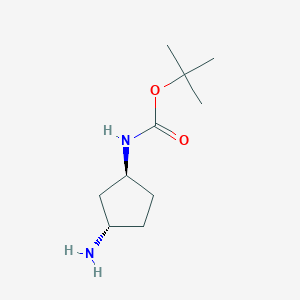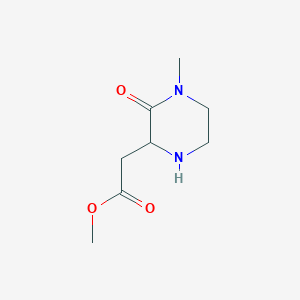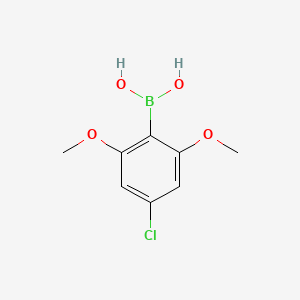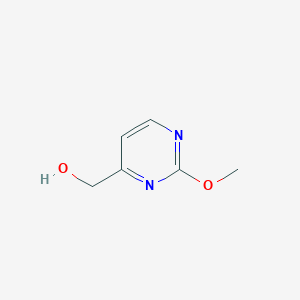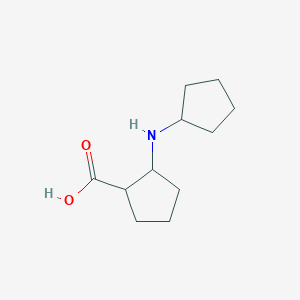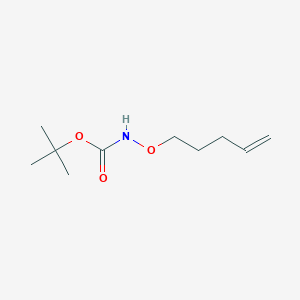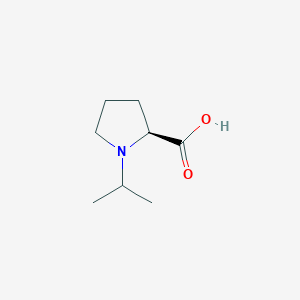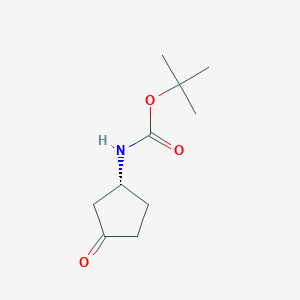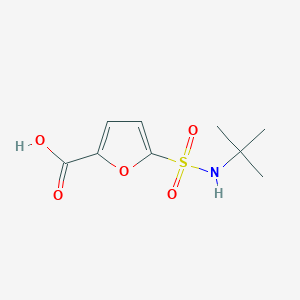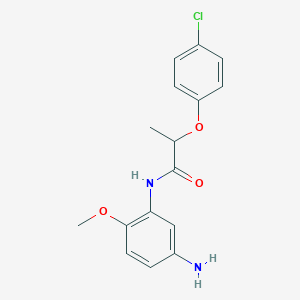
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide, commonly known as NAMCP, is a synthetic amide compound derived from the reaction of 5-amino-2-methoxyphenol and 4-chlorophenoxypropionic acid. It is a white, crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 99-101 °C. NAMCP is a widely used compound in scientific research, as it has a variety of applications in the fields of biochemistry and physiology.
Mecanismo De Acción
NAMCP has been shown to act as an agonist of G-protein coupled receptors (GPCRs). It binds to the receptor and activates the G-protein, which in turn activates the associated signaling pathways. These pathways lead to the activation of various effector proteins, which regulate a variety of cellular processes.
Efectos Bioquímicos Y Fisiológicos
NAMCP has been studied for its effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-oxidant effects, and it has been shown to inhibit the release of pro-inflammatory cytokines. It has also been shown to have anti-apoptotic effects, and it has been shown to modulate the expression of various genes involved in cell cycle regulation. In addition, it has been shown to modulate the expression of various proteins involved in signal transduction and drug transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAMCP has several advantages for laboratory experiments. It is a relatively stable compound, and it can be synthesized in high yields. In addition, it is water-soluble and can be easily incorporated into aqueous solutions. However, it is a relatively expensive compound, and its solubility in some solvents is limited.
Direcciones Futuras
There are several potential future directions for research involving NAMCP. It could be used to study the effects of GPCR agonists on cell growth, apoptosis, and cell cycle regulation. In addition, it could be used to study the effects of signal transduction pathways on gene expression and protein synthesis. Furthermore, it could be used to study the effects of drug transport on cellular processes. Finally, it could be used to study the effects of anti-inflammatory and anti-oxidant compounds on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
NAMCP is widely used in scientific research due to its wide range of applications. It has been used in studies of cell culture, biochemistry, physiology, and pharmacology. It has been used in studies of cell growth, apoptosis, and cell cycle regulation. It has also been used in studies of enzyme activity, signal transduction, and drug transport. In addition, it has been used in studies of gene expression, protein synthesis, and cell differentiation.
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-14-9-12(18)5-8-15(14)21-2/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGCSUZEQYFZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



